molecular formula C9H9BrN2S B8592484 6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole

6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole

Cat. No. B8592484
M. Wt: 257.15 g/mol
InChI Key: FSYBJYZFCNMDBN-UHFFFAOYSA-N
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Procedure details

Name
CCSc1nc2ccc(Br)cc2n1COC(=O)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCSc1nc2cc(Br)ccc2n1COC(=O)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][CH2:3][n:9]1[c:10]([S:19][CH2:20][CH3:21])[n:11][c:12]2[c:13]1[cH:14][c:15]([Br:18])[cH:16][cH:17]2)(=[O:4])[C:5]([CH3:6])([CH3:7])[CH3:8].[C:22]([O:23][CH2:24][n:25]1[c:26]2[cH:27][cH:28][c:29]([Br:30])[cH:31][c:32]2[n:33][c:34]1[S:35][CH2:36][CH3:37])(=[O:38])[C:39]([CH3:40])([CH3:41])[CH3:42]>>[nH:9]1[c:10]([S:19][CH2:20][CH3:21])[n:11][c:12]2[c:13]1[cH:14][c:15]([Br:18])[cH:16][cH:17]2

Inputs

Step One
Name
CCSc1nc2ccc(Br)cc2n1COC(=O)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCSc1nc2ccc(Br)cc2n1COC(=O)C(C)(C)C
Name
CCSc1nc2cc(Br)ccc2n1COC(=O)C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCSc1nc2cc(Br)ccc2n1COC(=O)C(C)(C)C

Outcomes

Product
Name
Type
product
Smiles
CCSc1nc2ccc(Br)cc2[nH]1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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